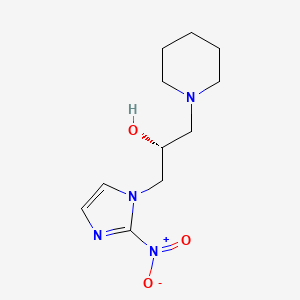
Pimonidazole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimonidazole, ®- is a 2-nitroimidazole compound primarily used as a hypoxia marker. It is known for its ability to form covalent bonds with macromolecules in hypoxic cells, making it a valuable tool in the study of tumor hypoxia and other hypoxia-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimonidazole can be synthesized through a series of chemical reactions involving the nitration of imidazole derivatives. The process typically involves the following steps:
Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then alkylated using an appropriate alkylating agent to introduce the desired side chain.
Industrial Production Methods
Industrial production of Pimonidazole involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Pimonidazole undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, Pimonidazole is reduced by nitroreductases to form reactive intermediates.
Covalent Bond Formation: The reactive intermediates form covalent bonds with nucleophilic residues of neighboring proteins.
Common Reagents and Conditions
Nitroreductases: Enzymes that catalyze the reduction of Pimonidazole under hypoxic conditions.
Hypoxic Conditions: Low oxygen environments (pO2 < 10 mm Hg) are necessary for the reduction and subsequent reactions.
Major Products Formed
The major products formed from the reactions of Pimonidazole are covalent adducts with cellular macromolecules, which can be detected using immunohistochemistry .
Scientific Research Applications
Pimonidazole has a wide range of scientific research applications, including:
Cancer Research: Used as a hypoxia marker to study tumor hypoxia and its role in cancer progression and treatment resistance.
Kidney Disease: Employed to detect cellular hypoxia in kidney disease models.
Hypoxia Imaging: Utilized in the development of hypoxia imaging techniques for various diseases.
Mechanism of Action
Pimonidazole exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
Misonidazole: Another 2-nitroimidazole compound used as a hypoxia marker.
Etanidazole: A nitroimidazole derivative with similar hypoxia-marking properties.
Uniqueness
Pimonidazole is unique due to its high specificity and sensitivity in detecting hypoxic regions. Its ability to form stable covalent bonds with macromolecules under hypoxic conditions makes it a valuable tool in hypoxia research .
Properties
CAS No. |
197861-11-3 |
|---|---|
Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(2R)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m1/s1 |
InChI Key |
WVWOOAYQYLJEFD-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CN2C=CN=C2[N+](=O)[O-])O |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















